![molecular formula C7H7BrClN3O B2656334 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride CAS No. 2171912-47-1](/img/structure/B2656334.png)
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride
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Description
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential uses in scientific research.
Scientific Research Applications
Palladium-Catalyzed Arylation
A study by Gauthier et al. (2005) presents a convergent, practical, and efficient synthesis of a GABA(A) alpha(2/3)-selective agonist, utilizing a highly regioselective palladium-catalyzed arylation. This synthesis route, demonstrated on a multi-kilogram scale, involves key intermediates such as biaryl bromide and imidazotriazine, showcasing the potential application of brominated imidazo oxazines in medicinal chemistry for the development of neurological agents (Gauthier et al., 2005).
Heterocyclic Compound Synthesis
El-Din (2003) discusses the synthesis of pyridazine and oxazine derivatives from 2-amino-1,1,3-tricyano-3-bromopropene, a brominated compound similar in reactivity to the one . This research highlights the versatility of brominated precursors in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (El-Din, 2003).
Bronchodilator Development
Research by Bonnet et al. (1998) on 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40) underscores the application of brominated imidazo compounds in developing new bronchodilators. This study provides a glimpse into the potential respiratory therapeutic applications of similar brominated compounds (Bonnet et al., 1998).
Antitubercular Activity
Kim et al. (2009) explore the structure-activity relationships of antitubercular nitroimidazoles, focusing on the bactericidal properties against Mycobacterium tuberculosis. This suggests potential research applications of brominated imidazo oxazines in developing antitubercular agents, given their structural similarities and potential for bioactivity modification (Kim et al., 2009).
properties
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O.ClH/c8-7-5(3-9)11-1-2-12-4-6(11)10-7;/h1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQQLVNQMNZMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C#N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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